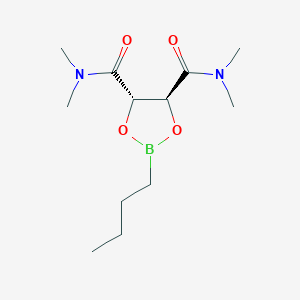![molecular formula C7H4N4OS B064922 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one CAS No. 187336-66-9](/img/structure/B64922.png)
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one, also known as DIBO, is a heterocyclic compound that has been widely used in scientific research. It is a potent activator of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in the regulation of immune responses, inflammation, and cell survival. DIBO has been studied extensively for its potential applications in various fields, including cancer therapy, infectious diseases, and autoimmune disorders.
Mechanism Of Action
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one activates the NF-κB pathway by binding to the inhibitor of kappa B kinase (IKK) complex, which phosphorylates and degrades the inhibitor of kappa B (IκB) proteins. This leads to the release of NF-κB, which translocates to the nucleus and activates the expression of target genes. The activation of NF-κB by 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has been shown to induce apoptosis in cancer cells and to modulate immune responses.
Biochemical And Physiological Effects
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of viral replication, and the modulation of immune responses. 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Advantages And Limitations For Lab Experiments
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has several advantages as a research tool, including its potent activation of NF-κB, its ability to induce apoptosis in cancer cells, and its inhibitory effects on viral replication. However, 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one also has limitations, including its potential toxicity and its lack of specificity for the NF-κB pathway. Therefore, caution should be exercised when using 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one in lab experiments, and alternative compounds should be considered when appropriate.
Future Directions
There are several future directions for research on 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one, including the development of more potent and selective 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one derivatives, the investigation of the mechanisms underlying its anti-inflammatory effects, and the exploration of its potential applications in other fields, such as neurodegenerative diseases and metabolic disorders. Further studies are also needed to elucidate the potential side effects and toxicity of 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
The synthesis of 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one involves the reaction between 2-aminobenzothiadiazole and maleic anhydride in the presence of a catalyst. The resulting product is then reduced to obtain 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one. The synthesis method has been optimized to improve the yield and purity of 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one, and several modifications have been developed to produce 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one derivatives with different properties.
Scientific Research Applications
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the NF-κB pathway. 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has also been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
In addition to cancer therapy, 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has been investigated for its potential applications in infectious diseases. It has been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpes simplex virus (HSV). 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has also been studied for its immunomodulatory effects, which may be beneficial in the treatment of autoimmune disorders.
properties
CAS RN |
187336-66-9 |
|---|---|
Product Name |
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one |
Molecular Formula |
C7H4N4OS |
Molecular Weight |
192.2 g/mol |
IUPAC Name |
6,8-dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one |
InChI |
InChI=1S/C7H4N4OS/c12-7-8-3-1-2-4-6(5(3)9-7)11-13-10-4/h1-2H,(H2,8,9,12) |
InChI Key |
LLBCKZPUGJBBFV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=NC(=O)N=C2C3=C1NSN3 |
SMILES |
C1=CC2=NSN=C2C3=C1NC(=O)N3 |
Canonical SMILES |
C1=CC2=NC(=O)N=C2C3=C1NSN3 |
synonyms |
7H-Imidazo[4,5-e]-2,1,3-benzothiadiazol-7-one,6,8-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




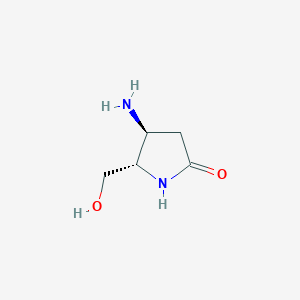

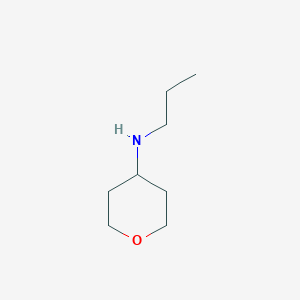
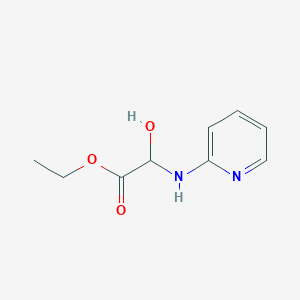
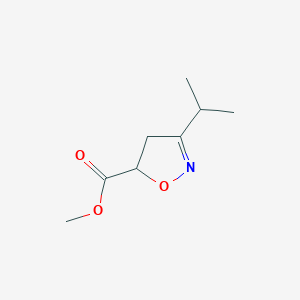
![3-Isopropylfuro[2,3-b]pyridine](/img/structure/B64855.png)
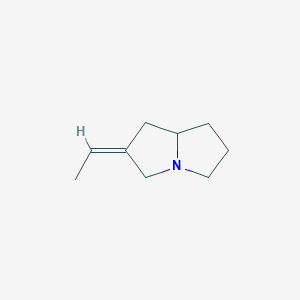

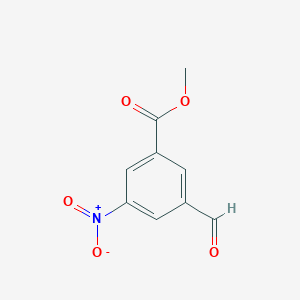

![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)

